1-Bromo-4-isopropoxybenzene
CAS No.: 6967-88-0
Cat. No.: VC1973460
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6967-88-0 |
|---|---|
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 1-bromo-4-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
| Standard InChI Key | MPAOOLLBWUEXOM-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)Br |
Introduction
1-Bromo-4-isopropoxybenzene, with the CAS number 6967-88-0, is an organic compound that belongs to the class of aromatic ethers. Its molecular formula is C₉H₁₁BrO, and it has a molecular weight of approximately 215.09 g/mol . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Synthesis Methods
1-Bromo-4-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination of 4-isopropoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Applications and Research
This compound is utilized in various scientific research applications:
-
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
-
Biology: In the study of enzyme-substrate interactions where the compound acts as a substrate or inhibitor.
-
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and structural properties.
-
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
1-Bromo-4-isopropoxybenzene poses several hazards:
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Precautionary Statements: P261, P305+P351+P338, among others .
Similar Compounds
Similar compounds include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume